Product packaging for Fmoc-[15N]Tyr-OH(Cat. No.:CAS No. 125700-34-7)

Fmoc-[15N]Tyr-OH

Cat. No.: B613612
CAS No.: 125700-34-7
M. Wt: 404.43
InChI Key: SWZCTMTWRHEBIN-LJSUXKQBSA-N
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Description

The Role of Stable Isotope Enrichment in Advancing Structural and Mechanistic Biology

Stable isotope labeling is a powerful technique that involves the substitution of specific atoms in molecules with their non-radioactive, heavier counterparts, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. creative-proteomics.comcreative-proteomics.com This method has become indispensable in a wide range of scientific fields, including structural and mechanistic biology. iaea.orgckisotopes.com By introducing these "heavy" isotopes into biomolecules, researchers can trace, identify, and quantify molecules and their transformations within complex biological systems. silantes.comresearchgate.net The insights gained from stable isotope labeling are crucial for understanding the three-dimensional structures of biomolecules and the intricate mechanisms that govern their function. iaea.orgnih.gov

One of the key applications of stable isotope enrichment is in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.comacs.org In NMR, the incorporation of stable isotopes like ¹³C and ¹⁵N enhances spectral resolution and allows for the detailed structural characterization of proteins and nucleic acids. silantes.comnmr-bio.com This has been instrumental in determining the structures of large and complex biomolecules that were previously inaccessible. nmr-bio.comutoronto.ca Similarly, in mass spectrometry, stable isotope-labeled compounds serve as ideal internal standards, improving the accuracy and specificity of quantitative analyses in fields like proteomics and metabolomics. symeres.comcpcscientific.com

The use of stable isotopes also provides profound insights into the dynamics of metabolic networks. nih.gov By tracing the path of isotopically labeled substrates through metabolic pathways, scientists can measure metabolic fluxes and identify novel metabolic reactions and metabolites. researchgate.netfrontiersin.org This has significant implications for understanding disease mechanisms, identifying potential drug targets, and developing new therapeutic strategies. frontiersin.orgadesisinc.com Furthermore, stable isotope labeling is crucial in drug discovery and development, where it is used to study drug metabolism, pharmacokinetics, and the interactions of drug candidates with their targets. adesisinc.comchempep.com

Foundational Principles of 15N Isotopic Labeling in Amino Acids for Research Probes

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that serves as a valuable tool in biomolecular research. symeres.com The principle behind ¹⁵N isotopic labeling involves the replacement of the naturally abundant ¹⁴N isotope (99.6%) with ¹⁵N. portlandpress.com This substitution creates a "heavy" version of the molecule that can be distinguished and tracked using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.comacs.org

In the context of amino acids, ¹⁵N labeling is particularly powerful. Amino acids are the fundamental building blocks of proteins, and incorporating ¹⁵N-labeled amino acids into proteins allows researchers to probe protein structure, dynamics, and interactions. nih.govisotope.com This is often achieved by growing cells in a medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl, leading to the synthesis of proteins uniformly labeled with ¹⁵N. nih.govwikipedia.org Alternatively, specific ¹⁵N-labeled amino acids can be introduced into cell cultures or incorporated during chemical peptide synthesis to label specific sites within a protein. nih.govsigmaaldrich.com

The utility of ¹⁵N-labeled amino acids as research probes stems from the unique nuclear properties of the ¹⁵N isotope. creative-proteomics.com In NMR spectroscopy, the presence of ¹⁵N allows for the use of multidimensional heteronuclear experiments, which significantly improves spectral resolution and enables the study of larger and more complex proteins. nmr-bio.comutoronto.ca These experiments provide detailed information about the chemical environment of each nitrogen atom, offering insights into protein folding, conformational changes, and ligand binding. ckisotopes.comsilantes.com In mass spectrometry, the mass shift introduced by the ¹⁵N label allows for the precise quantification of proteins and their turnover rates. wikipedia.orgnih.gov This technique, known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a cornerstone of quantitative proteomics. creative-proteomics.comwikipedia.org Furthermore, ¹⁵N-labeled amino acids have been developed as efficient probes for Magnetic Resonance Imaging (MRI), opening up possibilities for in vivo studies of amino acid metabolism and transport. nih.govresearchgate.net

Overview of Fmoc-Mediated Solid-Phase Peptide Synthesis for Labeled Biopolymers

Solid-phase peptide synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides and small proteins. nih.govru.nl Among the different strategies for SPPS, the one utilizing the fluorenylmethoxycarbonyl (Fmoc) protecting group for the Nα-amino group is the most widely used. nih.govbeilstein-journals.org This method allows for the stepwise assembly of amino acids into a peptide chain while the growing peptide is anchored to a solid support, typically a resin. silantes.com

The Fmoc/tBu (tert-butyl) strategy is based on an orthogonality principle, where the temporary Nα-Fmoc protecting group is removed by a base (typically piperidine), while the permanent side-chain protecting groups and the linker to the resin are cleaved by an acid (typically trifluoroacetic acid, TFA) at the end of the synthesis. beilstein-journals.org This approach offers milder deprotection conditions compared to the alternative Boc/Bzl strategy, making it compatible with a wider range of modified amino acids, including those that are isotopically labeled. nih.govbeilstein-journals.org

The incorporation of isotopically labeled amino acids, such as Fmoc-[¹⁵N]Tyr-OH, into peptides via Fmoc-SPPS is a straightforward and efficient process. sigmaaldrich.comsigmaaldrich.com The labeled Fmoc-amino acid is activated and coupled to the free N-terminus of the growing peptide chain on the solid support. silantes.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. silantes.com The ability to incorporate labeled amino acids at specific positions in a peptide sequence is a significant advantage of SPPS, enabling the creation of highly specific probes for various research applications. nih.govnih.gov

Fmoc-SPPS is not only used for synthesizing peptides containing stable isotopes but also for incorporating other labels like fluorescent dyes and biotin. researchgate.netsigmaaldrich.com The versatility of this method has made it an invaluable tool for producing a wide array of labeled biopolymers for studies in proteomics, drug development, and structural biology. proteogenix.sciencenih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO5 B613612 Fmoc-[15N]Tyr-OH CAS No. 125700-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1/i25+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZCTMTWRHEBIN-LJSUXKQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745888
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)tyrosine
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Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125700-34-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125700-34-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)tyrosine
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Record name 125700-34-7
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Synthetic Methodologies and Precursors for Fmoc 15n Tyr Oh

Chemical Synthesis and Derivatization of [15N]-Labeled Tyrosine

The journey to Fmoc-[15N]Tyr-OH begins with the synthesis of L-tyrosine isotopically enriched with ¹⁵N. This is typically achieved through enzymatic or chemical synthesis routes starting from ¹⁵N-labeled precursors. Once [¹⁵N]-L-tyrosine is obtained, the subsequent derivatization steps are crucial for its successful application in peptide synthesis. These steps involve the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the phenolic hydroxyl group of the side chain with an orthogonal protecting group.

Strategies for Installing the Fmoc Protecting Group on [15N]Tyrosine

The introduction of the base-labile Fmoc group to the α-amino function of [15N]Tyrosine is a key step. This protection strategy is favored in modern peptide synthesis due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups. altabioscience.com Several reagents can be employed for this purpose, with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and Fmoc-Cl (9-Fluorenylmethyl chloroformate) being the most common. wikipedia.orgtotal-synthesis.com

The reaction is typically carried out under basic conditions to deprotonate the amino group, facilitating its nucleophilic attack on the Fmoc-donating reagent. The choice of base and solvent system is critical to ensure high yields and prevent side reactions.

Table 1: Common Reagents and Conditions for Fmoc Protection of [15N]Tyrosine

Reagent Base Solvent Typical Conditions
Fmoc-OSu Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) Dioxane/Water or DMF Room temperature, overnight

The reaction with Fmoc-OSu is often preferred due to its higher stability and reduced tendency to form dipeptide impurities compared to Fmoc-Cl. total-synthesis.com Anhydrous conditions can also be employed, particularly when using silylating agents to pre-activate the amino acid, which can be advantageous in preventing side reactions. google.com

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Protocols

Once synthesized and appropriately protected, this compound is ready for incorporation into a growing peptide chain using SPPS. This involves a cyclical process of deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

Optimization of Coupling Efficiencies for [15N]-Labeled Tyrosine Residues

Achieving high coupling efficiency at every step is paramount for the successful synthesis of long peptides. Incomplete coupling reactions lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. The coupling efficiency can be influenced by several factors, including the choice of coupling reagents, reaction time, temperature, and the sequence of the peptide itself.

For this compound, standard coupling reagents used in Fmoc-SPPS are generally effective. These reagents activate the carboxylic acid group of the incoming amino acid, facilitating the formation of a peptide bond with the free N-terminal amine of the peptide on the solid support.

Table 3: Common Coupling Reagents for this compound in SPPS

Coupling Reagent Activator Type Additives Notes
HBTU/HOBt Aminium Salt/Benzotriazole DIPEA or NMM Highly efficient, commonly used.
HATU/HOAt Aminium Salt/Azabenzotriazole DIPEA or NMM Excellent for sterically hindered couplings.

Monitoring the completion of the coupling reaction is crucial. Qualitative tests like the ninhydrin (B49086) (Kaiser) test can be used to detect the presence of free primary amines on the resin. iris-biotech.de Quantitative methods, such as spectrophotometric monitoring of the Fmoc deprotection, can also provide an indication of the coupling efficiency of the preceding step. iris-biotech.de

Control of Stereochemical Integrity During Peptide Elongation

Maintaining the stereochemical integrity of the chiral center of the amino acid is critical during peptide synthesis. Racemization, the conversion of the L-amino acid to a mixture of L and D isomers, can occur during the activation and coupling steps. nih.govnih.gov This is particularly a concern for certain amino acids, such as histidine and cysteine, but can also occur with others under suboptimal conditions. nih.gov

The use of carbodiimide (B86325) activators like DIC can increase the risk of racemization, which is why additives such as HOBt or HOAt are almost always included. nih.govpeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. Uronium/aminium-based coupling reagents like HBTU and HATU are generally considered to be safer in terms of preserving stereochemical integrity. nih.gov The choice of base is also important, with sterically hindered bases like diisopropylethylamine (DIPEA) being preferred over less hindered ones. peptide.com

Selection and Functionalization of Solid Supports for this compound Incorporation

Wang Resin: This is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid. peptide.com The first amino acid is attached to the resin via an ester linkage that is labile to strong acids like TFA. bharavilabs.inbiotage.com Care must be taken during the initial loading of the amino acid to the resin to minimize racemization. bharavilabs.inbiotage.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is also used for synthesizing C-terminal peptide acids and is particularly advantageous due to its high acid lability. ksyun.comnih.gov This allows for the cleavage of the peptide from the resin under very mild acidic conditions, which can be beneficial for sensitive peptides or for the synthesis of protected peptide fragments. nih.govmdpi.com The bulky nature of the trityl linker also helps to prevent diketopiperazine formation, a common side reaction. mdpi.com

Rink Amide Resin: When a C-terminal amide is desired, the Rink Amide resin is a standard choice. glycopep.comappliedpolytech.com The linkage is stable to the conditions of Fmoc-SPPS and is cleaved with TFA to yield the peptide amide. appliedpolytech.com

The functionalization of the resin, or the loading of the first amino acid, is a critical step. For Wang and 2-CTC resins, this involves an esterification reaction. bharavilabs.inksyun.com For Rink Amide resin, an amide bond is formed. glycopep.com The loading level of the resin (the amount of the first amino acid attached per gram of resin) needs to be carefully controlled and quantified to ensure an efficient synthesis. researchgate.netbiotage.com

Table 4: Common Solid Supports for this compound in SPPS

Resin Linker Type C-Terminal Functionality Cleavage Condition Key Features
Wang p-Alkoxybenzyl alcohol Carboxylic Acid TFA Standard resin for peptide acids.
2-Chlorotrityl Chloride Trityl Carboxylic Acid Mild acid (e.g., 1% TFA) Prevents diketopiperazine formation, suitable for protected fragments.

Post-Synthetic Processing and Purification of [15N]-Tyrosine-Containing Peptides

Following the successful solid-phase synthesis of a peptide chain incorporating [15N]-Tyrosine, the peptide must be cleaved from the resin support and all side-chain protecting groups must be removed. This is followed by purification to isolate the target labeled peptide from a mixture of impurities generated during synthesis.

Acidolytic Cleavage and Deprotection Strategies for Fmoc-SPPS Products

The final step in Fmoc-based solid-phase peptide synthesis (SPPS) is the acidolytic cleavage of the peptide from the resin, which simultaneously removes the acid-labile side-chain protecting groups. altabioscience.com This process is achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic acid (TFA). chempep.comsigmaaldrich.com The presence of the ¹⁵N isotope in the tyrosine residue does not alter the chemical reactivity during cleavage, so standard protocols are employed. However, careful selection of reagents is crucial to prevent modification of sensitive amino acids, including tyrosine. thermofisher.com

During TFA treatment, highly reactive cationic species are generated from the cleaved protecting groups (e.g., tert-butyl cations from the Tyr(tBu) group) and the resin linker. sigmaaldrich.com These carbocations can re-attach to nucleophilic residues in the peptide chain. Tyrosine, with its electron-rich phenol (B47542) side chain, is particularly susceptible to alkylation by these species. thermofisher.comnih.gov To prevent such side reactions, nucleophilic scavengers are added to the TFA cleavage cocktail to trap the reactive cations. sigmaaldrich.comthermofisher.com The choice of cleavage cocktail depends on the peptide's amino acid composition. For peptides containing tyrosine, a common and effective non-odorous cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. sigmaaldrich.com

The cleavage process involves suspending the dried peptide-resin in the cleavage cocktail and allowing the reaction to proceed for a period of 1 to 4 hours, depending on the stability of the protecting groups. thermofisher.com Following the reaction, the peptide is precipitated from the TFA solution using cold diethyl ether, washed to remove residual scavengers and cleaved protecting groups, and then dried under vacuum. thermofisher.com

Table 1: Common Acidolytic Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailComposition (v/v/v)Target Residues & Notes
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Recommended for peptides containing Arg(Pmc/Mtr), Cys, His, Met, Trp, and Tyr. thermofisher.com Thioanisole and EDT (ethanedithiol) are effective scavengers.
TFA / TIS / H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5)A general-purpose, low-odor cocktail suitable for most sequences, including those with Tyr(tBu). sigmaaldrich.com TIS is an efficient scavenger for trityl and tert-butyl cations.
TFA / H₂O TFA / Water (95:5)Suitable for simple peptides without sensitive residues like Cys, Met, or Trp. Water acts as a scavenger for tert-butyl groups. chempep.com
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A "universal" and potent cocktail for complex peptides with multiple sensitive residues, including Arg(Mtr). sigmaaldrich.com

Chromatographic Separation and Quality Control of Labeled Peptides

After cleavage and precipitation, the crude peptide product is a heterogeneous mixture containing the desired full-length [¹⁵N]-Tyrosine-labeled peptide, as well as impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. bachem.com Therefore, a robust purification step is essential.

Chromatographic Separation

The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comresearchgate.netpepdd.com This technique separates molecules based on their hydrophobicity. pepdd.com The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). bachem.com Peptides are eluted using a gradient of increasing organic solvent concentration, usually acetonitrile (B52724), in water. bachem.comresearchgate.net Both solvents typically contain a small amount of an ion-pairing agent, such as 0.1% TFA, to improve peak shape and resolution. bachem.com More hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of acetonitrile to elute. pepdd.com The elution is monitored by UV absorbance, typically at 210-220 nm, where the peptide backbone absorbs light. bachem.combachem.com Fractions are collected across the elution profile, and those containing the peptide of interest at the desired purity are pooled and lyophilized. nih.gov

Table 2: Typical RP-HPLC Conditions for Peptide Purification

ParameterTypical ConditionPurpose
Stationary Phase C18-modified silicaProvides a hydrophobic surface for peptide interaction. bachem.com
Mobile Phase A 0.1% TFA in WaterPolar solvent for initial binding of peptides to the column. researchgate.net
Mobile Phase B 0.1% TFA in AcetonitrileNonpolar solvent used to elute peptides from the column. researchgate.net
Gradient Linear gradient, e.g., 5% to 65% B over 30 minGradually increases hydrophobicity of the mobile phase to sequentially elute peptides of varying polarities. pepdd.com
Detection UV absorbance at 210-220 nmDetects the peptide bonds, allowing for monitoring of the elution profile. bachem.com

Quality Control of Labeled Peptides

Rigorous quality control (QC) is performed on the purified peptide to confirm its identity, purity, and the successful incorporation of the ¹⁵N label. polypeptide.com

Analytical RP-HPLC: This is the primary method to assess the purity of the final peptide product. bachem.com A small amount of the purified peptide is analyzed using a high-resolution analytical column. Purity is determined by integrating the area of the main peptide peak relative to the total area of all observed peaks in the chromatogram. bachem.com

Mass Spectrometry (MS): This is an indispensable tool for confirming the molecular identity of the peptide. bachem.combiosynth.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide a precise measurement of the peptide's molecular weight. researchgate.net For a peptide containing Fmoc-[¹⁵N]Tyr-OH, the measured mass will be 1.00 Da higher than its unlabeled counterpart, providing direct evidence of the successful incorporation of the single ¹⁵N atom. nih.govnih.gov High-resolution mass spectrometry can further confirm the elemental composition. biosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information and can unequivocally confirm the location of the isotopic label. core.ac.ukresearchgate.net For peptides containing ¹⁵N-labeled tyrosine, two-dimensional ¹H-¹⁵N heteronuclear correlation experiments (e.g., HSQC) are particularly informative. core.ac.ukduke.edu These experiments generate a signal only for protons directly bonded to a ¹⁵N nucleus, allowing for specific observation of the labeled amide group within the tyrosine residue, thus confirming its position in the peptide sequence. duke.edunmims.edu The chemical shifts of the ¹⁵N nucleus can also be sensitive to the local chemical environment, providing insights into the peptide's secondary structure. core.ac.uk

By combining these analytical techniques, researchers can ensure that the synthesized [¹⁵N]-Tyrosine-containing peptide is of the required purity and has the correct isotopic label incorporated at the intended position, making it a reliable tool for further biochemical and structural studies.

Applications of Fmoc 15n Tyr Oh in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy

Elucidation of Protein and Peptide Three-Dimensional Structures

Determining the three-dimensional architecture of proteins and peptides is fundamental to understanding their biological roles. Fmoc-[¹⁵N]Tyr-OH is a key reagent in this endeavor, facilitating high-resolution structure determination by both solution-state and solid-state NMR.

In solution-state NMR, the incorporation of ¹⁵N-labeled amino acids is crucial for resolving spectral overlap, a significant challenge in larger proteins. utoronto.cackisotopes.comeurisotop.com The introduction of a ¹⁵N-labeled tyrosine residue using Fmoc-[¹⁵N]Tyr-OH allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment disperses the proton signals based on the chemical shift of the directly bonded nitrogen, significantly improving resolution. utoronto.cackisotopes.com

The unique chemical shift of the ¹⁵N-labeled tyrosine amide group provides a distinct resonance that can be unambiguously assigned. This assigned peak then serves as a crucial starting point for sequential backbone resonance assignments, a process that is foundational to determining the protein's secondary and tertiary structure. ckisotopes.comnih.gov Furthermore, the analysis of Nuclear Overhauser Effects (NOEs) between the protons of the labeled tyrosine and other residues provides distance restraints that are essential for calculating the three-dimensional fold of the protein. nih.gov

Table 1: Key Solution-State NMR Experiments Utilizing ¹⁵N Labeling

NMR Experiment Information Obtained Relevance of Fmoc-[¹⁵N]Tyr-OH
¹H-¹⁵N HSQC Correlation of amide proton and nitrogen chemical shifts. Provides a unique, well-resolved peak for the labeled tyrosine, aiding in resonance assignment and monitoring conformational changes.
HNCO, HNCACB, CBCA(CO)NH Sequential backbone resonance assignments. The assigned tyrosine resonance serves as an anchor point for tracing the polypeptide chain.
¹⁵N-edited NOESY Through-space correlations between protons. Provides distance restraints involving the labeled tyrosine residue, which are critical for structure calculation.

For biomolecules that are not amenable to solution-state NMR, such as large membrane proteins or amyloid fibrils, solid-state NMR (ssNMR) offers a powerful alternative. core.ac.ukresearchgate.net Site-specific labeling with Fmoc-[¹⁵N]Tyr-OH is particularly advantageous in ssNMR to simplify complex spectra and focus on specific regions of interest. ckisotopes.com

In the context of membrane proteins, which are often large and insoluble, uniform isotopic labeling can lead to extensive resonance overlap. By selectively introducing a ¹⁵N-labeled tyrosine, researchers can probe the local environment and conformation of that specific residue within the lipid bilayer. ckisotopes.comresearchgate.net This "divide and conquer" approach has been successfully used to study the conformation of peptide ligands bound to their G protein-coupled receptors (GPCRs). For instance, studies on the neurotensin (B549771) receptor have utilized labeled amino acids, including tyrosine, to determine the structure of the bound ligand. pnas.orgmpg.de

Similarly, in the study of protein aggregates like amyloid fibrils, selective ¹⁵N labeling helps in defining the core structure and intermolecular arrangement of the fibrillar assembly. researchgate.net The distinct chemical shifts of the labeled tyrosine in the aggregated state provide valuable constraints for structural modeling.

Dynamics and Interaction Studies of Biomolecules

Beyond static structures, understanding the dynamic nature of biomolecules and their interactions is crucial for comprehending their function. Fmoc-[¹⁵N]Tyr-OH provides a handle to explore these aspects with high precision.

NMR relaxation experiments are a primary tool for characterizing molecular motions across a wide range of timescales. nih.gov By incorporating ¹⁵N-labeled tyrosine, the relaxation parameters of the backbone amide ¹⁵N nucleus at that specific site can be measured. nih.govnih.gov These parameters, namely the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the heteronuclear ¹⁵N-{¹H} NOE, provide quantitative information about the amplitude and timescale of local motions. nih.govresearchgate.net

Analysis of these relaxation data using methodologies like the model-free formalism allows for the determination of order parameters (S²), which describe the spatial restriction of bond vector motion, and correlation times for internal motions. nih.gov This information reveals the flexibility of the polypeptide backbone at the labeled tyrosine position, which can be critical for protein function, folding, and stability. nih.govpsu.edu

Table 2: ¹⁵N Relaxation Parameters and Their Interpretation

Relaxation Parameter Timescale of Motion Probed Interpretation
R₁ (Longitudinal) Fast (picosecond to nanosecond) Reports on fast internal motions and overall molecular tumbling.
R₂ (Transverse) Fast and slow (microsecond to millisecond) Sensitive to both fast internal motions and slower conformational exchange processes.
¹⁵N-{¹H} NOE Fast (picosecond to nanosecond) Indicates the amplitude of high-frequency local motions.

Site-specific ¹⁵N labeling is an invaluable tool for studying molecular recognition events. researchgate.netresearchgate.net When a ligand or another protein binds, the chemical environment of the residues at the interface is altered, leading to changes in their NMR signals. By monitoring the ¹H-¹⁵N HSQC spectrum of a protein containing a ¹⁵N-labeled tyrosine upon titration with a binding partner, one can map the interaction site. nih.govresearchgate.net

If the labeled tyrosine is part of the binding interface, its corresponding peak in the HSQC spectrum will exhibit chemical shift perturbations (CSPs) or significant line broadening. researchgate.netresearchgate.net The magnitude of these changes can be used to determine the binding affinity (dissociation constant, Kd). nih.gov This approach has been widely used to identify binding sites, screen for small molecule binders, and characterize the thermodynamics of protein-ligand and protein-protein interactions. nih.govacs.org The ability to introduce a probe at a specific, functionally relevant tyrosine residue provides a highly sensitive and localized view of the binding event.

Advanced NMR Techniques Enhanced by Site-Specific [¹⁵N]-Tyrosine Labeling

The utility of Fmoc-[¹⁵N]Tyr-OH extends to more advanced NMR methodologies that push the boundaries of biomolecular research. For instance, in relaxation dispersion experiments, which probe conformational exchange on the microsecond to millisecond timescale, site-specific labeling can help to identify and characterize the dynamics of specific residues involved in functionally important conformational transitions. nih.gov

Furthermore, in combination with other isotopic labels (e.g., ¹³C), ¹⁵N-tyrosine labeling can be used in sophisticated multi-dimensional experiments to correlate backbone and side-chain resonances, providing a more complete picture of the protein's structure and dynamics. nih.gov The development of new pulse sequences and labeling strategies continually expands the toolkit available to NMR spectroscopists, with site-specific labeling via reagents like Fmoc-[¹⁵N]Tyr-OH remaining a cornerstone of these advanced applications. ckisotopes.comwindows.net

Heteronuclear Single Quantum Coherence (HSQC) and Related Experiments

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of modern protein NMR. wikipedia.org It is a two-dimensional NMR experiment that generates a spectrum with one axis for the proton (¹H) chemical shift and the other for the chemical shift of a heteronucleus, typically ¹⁵N or ¹³C, to which the protons are directly bonded. wikipedia.org In protein studies, the ¹H-¹⁵N HSQC is the most frequently recorded experiment. wikipedia.org It produces a spectrum where each non-proline amino acid residue in the protein chain contributes a single peak, corresponding to the correlation between the backbone amide nitrogen (N) and its attached proton (H). wikipedia.org

The incorporation of Fmoc-[¹⁵N]Tyr-OH during peptide synthesis ensures that the resulting tyrosine residues are ¹⁵N-labeled. nih.gov Consequently, each labeled tyrosine's backbone N-H group will give rise to a distinct peak in the ¹H-¹⁵N HSQC spectrum. These peaks serve as highly sensitive reporters of their local environment. wikipedia.org

Research Findings:

The position of a peak (its chemical shift) is exquisitely sensitive to the protein's three-dimensional structure and its electronic environment. When a protein folds or undergoes a conformational change, the environments of many amino acid residues are altered, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. researchgate.net

Furthermore, the ¹H-¹⁵N HSQC experiment is invaluable for mapping molecular interactions. wikipedia.org When a labeled protein binds to a ligand, drug, or another protein, the amino acid residues at the binding interface often experience a change in their chemical environment. This perturbation is observed as a specific chemical shift change in the HSQC spectrum, allowing for the precise identification of the residues involved in the interaction. wikipedia.org For example, studies on the interaction between a ¹⁵N-labeled peptide and its receptor protein showed that specific interactions could be monitored by observing the ¹H-¹⁵N HSQC spectra, although challenges like protein aggregation can sometimes complicate the analysis. ox.ac.uk

Below is a table summarizing typical parameters for an HSQC experiment used to study an isotope-labeled ligand.

ParameterValue
Spectrometer Frequency 600 MHz (¹H frequency) universiteitleiden.nl
Experiment Type HSQC Pulse Sequence universiteitleiden.nl
Increments (Indirect Dimension) 96 universiteitleiden.nl
Transients per Increment 512 universiteitleiden.nl
¹³C Offset (for ¹H-¹³C HSQC) 120 ppm (Aromatic Region) universiteitleiden.nl
¹J Coupling Constant Assumed 160 Hz (¹JHC) universiteitleiden.nl
This interactive table summarizes typical experimental conditions for an HSQC experiment, based on data from a study on labeled phosphotyrosine. universiteitleiden.nl

Selective Isotopic Enrichment and Inverse Labeling Strategies

As proteins increase in size, their NMR spectra become progressively more crowded and complex, leading to significant signal overlap that can make analysis impossible. rsc.orgutoronto.ca To overcome this limitation, various isotope labeling strategies have been developed to simplify spectra by reducing the number of observed signals. rsc.org Fmoc-[¹⁵N]Tyr-OH is a key tool in these advanced approaches.

Selective Isotopic Enrichment: This strategy involves the incorporation of ¹⁵N labels into only one or a few specific types of amino acids (e.g., tyrosine) while the rest of the protein remains at natural isotopic abundance (i.e., unlabeled). nih.gov In solid-phase peptide synthesis, this is achieved by using Fmoc-[¹⁵N]Tyr-OH for the tyrosine coupling steps while using standard unlabeled Fmoc-amino acids for all other residues. For recombinant expression, ¹⁵N-tyrosine is supplied in the growth medium. nih.gov Research has shown that tyrosine is an excellent candidate for this approach as its α-[¹⁵N] atom experiences minimal metabolic scrambling, meaning the ¹⁵N isotope is not significantly transferred to other amino acid types. nih.gov

The primary benefit of this method is the generation of a dramatically simplified ¹H-¹⁵N HSQC spectrum that displays peaks only for the labeled tyrosine residues. This allows researchers to focus on specific sites within the protein, facilitating resonance assignment and the study of local structure, dynamics, or interactions without interference from other signals. nih.gov

Inverse Labeling: An alternative strategy, often called reverse labeling, involves preparing a protein that is uniformly enriched with ¹³C and/or ¹⁵N, except for one or more specific amino acid types which are incorporated in their unlabeled (¹²C, ¹⁴N) form. utoronto.ca This can be used in NMR filter experiments to specifically detect signals from or near the "unlabeled" residues. For instance, in a protein that is otherwise uniformly ¹³C-labeled, adding unlabeled tyrosine allows for the selective observation of NOEs between the unlabeled tyrosine protons and other nearby protons using ¹³C-filtered experiments. utoronto.ca This approach has proven effective for proteins under 30 kDa. utoronto.ca

The table below indicates amino acids suitable for selective labeling in HEK293 mammalian cells due to low metabolic scrambling.

Amino AcidScrambling Level
Tyrosine (Y) Minimal nih.gov
Cysteine (C)Minimal nih.gov
Phenylalanine (F)Minimal nih.gov
Histidine (H)Minimal nih.gov
Lysine (K)Minimal nih.gov
Methionine (M)Minimal nih.gov
Asparagine (N)Minimal nih.gov
Arginine (R)Minimal nih.gov
Threonine (T)Minimal nih.gov
Tryptophan (W)Minimal nih.gov
Glycine (G)Interconverts with Serine nih.gov
Serine (S)Interconverts with Glycine nih.gov
This interactive table highlights amino acids with minimal metabolic scrambling, making them ideal for selective labeling strategies. Tyrosine is a prime candidate. nih.gov

Applications in NMR Spectroscopy of Phosphorylated Tyrosine Residues

Tyrosine phosphorylation is a critical post-translational modification that governs a vast number of cellular signaling pathways. rsc.orguniversiteitleiden.nl SH2 domains, for example, are protein modules that specifically recognize and bind to phosphorylated tyrosine (pTyr) residues, acting as a crucial step in signal transduction. universiteitleiden.nl Understanding the detailed molecular basis of this recognition is essential, and NMR spectroscopy is uniquely suited for such studies. nih.gov

To perform these NMR studies, isotopically labeled phosphotyrosine is required. Fmoc-[¹⁵N]Tyr-OH, often in conjunction with ¹³C labeling (e.g., Fmoc-[U-¹³C, ¹⁵N]-Tyr-OH), serves as the essential starting material for the chemical synthesis of labeled phosphotyrosine. universiteitleiden.nl The synthesis involves protecting the Fmoc-labeled tyrosine, phosphorylating the phenolic hydroxyl group, and then performing deprotection steps to yield the final labeled phosphotyrosine amino acid. universiteitleiden.nl This labeled pTyr can then be incorporated into synthetic peptides. universiteitleiden.nl

Research Findings:

By using a peptide containing a ¹⁵N- and ¹³C-labeled pTyr residue, researchers can directly probe its interaction with a target protein like an SH2 domain. universiteitleiden.nl In one such study, ¹H-¹³C HSQC spectra were recorded as the SH2 domain was titrated into a solution of the labeled pTyr ligand. universiteitleiden.nl The aromatic Hε-Cε and Hδ-Cδ correlations of the pTyr residue showed significant chemical shift changes upon binding, providing direct evidence of the interaction and allowing for the determination of the resonance assignments of the pTyr in its protein-bound state. universiteitleiden.nl This type of experiment provides access to detailed information about the conformation and dynamics of the ligand when it is bound to its receptor, which is critical for understanding the specificity of the interaction and for the rational design of therapeutic inhibitors. universiteitleiden.nl

Quantitative and Qualitative Mass Spectrometry Ms Applications Utilizing Fmoc 15n Tyr Oh Labeled Peptides and Proteins

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold-standard method for achieving accurate and traceable absolute quantification of molecules, including peptides and proteins. shoko-sc.co.jpckisotopes.com The technique's foundation lies in the use of a stable, isotopically labeled version of the analyte as an internal standard. nih.gov Peptides synthesized using Fmoc-[15N]Tyr-OH are ideal for this purpose.

The workflow involves adding a precisely known quantity of the "heavy" peptide standard (containing [15N]Tyr) to a biological sample containing the "light" endogenous peptide of interest. Because the heavy standard is chemically identical to the endogenous peptide, it behaves the same way during sample preparation, chromatography, and ionization in the mass spectrometer. cpcscientific.com

The mass spectrometer distinguishes between the light and heavy peptides based on their mass-to-charge (m/z) ratio. The [15N] isotope in the tyrosine residue of the standard results in a mass increase of 1 Dalton (Da) compared to the natural peptide containing [14N]. By measuring the intensity ratio of the signals from the heavy and light peptide pairs, and knowing the exact amount of the heavy standard added, the absolute quantity of the endogenous peptide in the original sample can be calculated with high precision and accuracy. researchgate.netnih.gov

Table 1: Principle of IDMS using a [15N]Tyr-labeled peptide standard This table illustrates the mass difference between a hypothetical light peptide and its heavy standard synthesized with this compound, forming the basis for quantitative analysis.

Peptide AttributeEndogenous (Light) Peptide[15N]Tyr-labeled (Heavy) Standard
Sequence ExampleG-F-Y -V-KG-F-[15N]Tyr -V-K
Nitrogen Isotope in Tyr[14N] (Natural Abundance)[15N] (Enriched)
Monoisotopic Mass (Hypothetical)580.31 Da581.31 Da
Mass DifferenceN/A+1.00 Da
Quantification PrincipleRatio of MS signal intensities (Light/Heavy)Known spike-in amount

Quantitative Proteomics Methodologies (e.g., SILAC, SILAM Principles)

This compound is instrumental in several key quantitative proteomics strategies that aim to compare protein abundance across different cellular states or experimental conditions.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique. nih.gov In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one or more essential amino acids. One medium contains the natural "light" amino acid (e.g., Tyrosine), while the other contains a "heavy," stable isotope-labeled version (e.g., [15N]Tyrosine, derived from this compound). nih.govacs.org Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins in the second cell population. After experimental treatment, the cell populations are combined, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by MS. nih.gov Peptides from the two cell states appear as pairs of peaks separated by a specific mass difference corresponding to the labeled amino acid. The ratio of the peak intensities directly reflects the relative abundance of the protein in the two original cell populations. researchgate.net

Stable Isotope Labeling in Mammals (SILAM) extends the principles of SILAC to whole organisms, such as rodents. cortecnet.com This is achieved by feeding the animal a diet in which a specific amino acid is completely replaced with its heavy isotope-labeled form. This allows for the in-vivo study of protein expression and turnover in different tissues and disease models, providing a highly accurate method for biomarker discovery and validation.

Table 2: Comparison of SILAC and SILAM Methodologies This table outlines the key features of SILAC and SILAM, highlighting their respective applications and the role of isotopically labeled amino acids.

FeatureSILAC (in Cell Culture)SILAM (in Mammals)
System In vitro (Cell lines)In vivo (Whole organisms, e.g., rodents)
Labeling Method Metabolic incorporation via specialized cell culture medium. nih.govMetabolic incorporation via a labeled diet.
Typical Labeled Amino Acids Arginine (Arg), Lysine (Lys). nih.gov Tyrosine (Tyr) can also be used.Leucine (Leu), Lysine (Lys), Tyrosine (Tyr).
Application Scope Study of cellular processes, drug response, signaling pathways. chempep.comStudy of organism-level physiology, disease progression, biomarker discovery. cortecnet.com
Sample Combination At the cell or protein lysate stage. researchgate.netAt the tissue or protein lysate stage.
Quantification Relative quantification based on heavy/light peptide ratios.Relative quantification based on heavy/light peptide ratios.

Advanced Peptide Mapping and Post-Translational Modification Analysis

Peptide Mass Fingerprinting (PMF) , or peptide mapping, is a fundamental technique for protein identification. nih.gov It involves the enzymatic digestion of a protein followed by mass analysis of the resulting peptides. The measured peptide masses are then compared against theoretical digests from a protein database to identify the protein. The use of standards synthesized with this compound can greatly enhance the confidence of peptide mapping. By comparing the mass spectra of a sample with and without the [15N]Tyr-labeled standard, peptides containing tyrosine can be unambiguously identified by the characteristic +1 Da mass shift, helping to resolve ambiguities in complex mixtures. nih.gov

A more critical application lies in the study of Post-Translational Modifications (PTMs) . PTMs are crucial for regulating protein function, and tyrosine is the site of several vital modifications, including phosphorylation and sulfation. iris-biotech.desigmaaldrich.com Quantifying the extent of a specific PTM at a specific site is a significant analytical challenge.

The AQUA (Absolute QUAntification) strategy leverages stable isotope-labeled peptides for this purpose. cpcscientific.com To quantify the phosphorylation of a specific tyrosine residue, a synthetic peptide standard is created using this compound as a starting material, which is then phosphorylated during synthesis. This "heavy" phosphopeptide standard is chemically identical to the endogenous, "light" phosphopeptide. It is spiked into the sample digest, and the ratio of the heavy to light phosphopeptide is measured by MS, allowing for precise absolute quantification of the modification. cpcscientific.com This approach is essential for understanding signaling pathways and the molecular basis of diseases. nih.gov

Table 3: Mass Analysis of a Tyrosine PTM with a [15N]Tyr-labeled Standard This table demonstrates how a heavy isotope-labeled internal standard is used to identify and quantify a specific post-translational modification (phosphorylation) on a target peptide.

Peptide FormSequence ExampleModificationMass (Hypothetical)Role in Analysis
Endogenous Peptide...S-Y -A...None1000.0 DaUnmodified state reference
Endogenous Phosphopeptide...S-pY -A...Phosphorylation (+79.97 Da)1079.97 DaTarget analyte for quantification
Heavy Standard...S-[15N]Y -A...[15N] Isotope (+1.00 Da)1001.0 DaStandard for unmodified peptide
Heavy Phospho-Standard...S-p[15N]Y -A...Phosphorylation + [15N] Isotope1080.97 DaInternal standard for PTM quantification cpcscientific.comnih.gov

Broader Research Paradigms and Systems Biology Applications of Fmoc 15n Tyr Oh

Rational Design and Synthesis of [15N]-Labeled Peptide Libraries for Screening

The synthesis of peptide libraries is a crucial technique for discovering novel therapeutic agents and for studying protein-protein interactions. creative-peptides.com The incorporation of ¹⁵N-labeled amino acids, such as Fmoc-[15N]Tyr-OH, into these libraries offers significant advantages for screening and analysis.

Rational Design: The process often begins with a known interaction, for instance, between a receptor and its natural peptide ligand. researchgate.netrsc.org By identifying the key residues involved in the binding, a library of peptide variants can be designed to optimize this interaction. uq.edu.auoup.com This may involve substituting specific amino acids to enhance binding affinity or stability. The use of Fmoc-[¹⁵N]Tyr-OH allows for the precise placement of a ¹⁵N label within the peptide sequence.

Synthesis: Fmoc-based solid-phase peptide synthesis (SPPS) is a common method for constructing these libraries. sb-peptide.comqyaobio.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin. nih.gov this compound, with its protecting group, is readily incorporated into this automated process. peptide.com Different strategies, such as the split-and-mix method, can be employed to generate large and diverse peptide libraries. qyaobio.com

Screening and Analysis: Once synthesized, these ¹⁵N-labeled peptide libraries can be screened for their ability to bind to a target protein. creative-peptides.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. sb-peptide.com Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor chemical shift perturbations in the ¹⁵N-labeled protein or peptide upon binding, providing information on the binding site and affinity. uq.edu.auoup.com This approach has been successfully used to identify potent peptide inhibitors for therapeutic targets. uq.edu.au

Table 1: Applications of ¹⁵N-Labeled Peptide Libraries

Application AreaDescriptionKey Techniques
Drug Discovery Screening for peptide-based drugs with high affinity and specificity for a target protein. creative-peptides.comSPPS, NMR Titration, Surface Plasmon Resonance (SPR)
Protein-Protein Interaction Studies Mapping the binding interfaces of protein complexes. researchgate.netrsc.orgNMR Spectroscopy (HSQC), Mutagenesis
Epitope Mapping Identifying the specific sites on an antigen that are recognized by antibodies. creative-peptides.comPeptide Arrays, ELISA
Enzyme Substrate/Inhibitor Screening Discovering novel substrates or inhibitors for enzymes. creative-peptides.comEnzymatic Assays, Mass Spectrometry

Integration with Multi-Isotope Labeling Strategies (e.g., 13C, 2H) for Enhanced Structural Resolution

To overcome the challenges of studying large proteins and complex biological systems by NMR, ¹⁵N labeling with this compound is often combined with other stable isotopes like ¹³C and ²H (deuterium). synthelis.comutoronto.ca This multi-isotope labeling approach significantly enhances the resolution and sensitivity of NMR experiments, providing more detailed structural and dynamic information. nih.govrsc.org

The Power of Deuteration: In large proteins, the abundance of protons leads to broad NMR signals due to rapid relaxation, which obscures structural details. Replacing protons with deuterium (B1214612) (perdeuteration) dramatically sharpens the signals of the remaining ¹H, ¹⁵N, and ¹³C nuclei, improving both resolution and sensitivity. utoronto.canih.gov This is because deuterium has a smaller magnetic moment than a proton, reducing dipolar relaxation pathways. utoronto.ca

Triple-Resonance NMR: The combination of ¹H, ¹³C, and ¹⁵N labeling enables a suite of powerful triple-resonance NMR experiments. nih.gov These experiments correlate the chemical shifts of these three nuclei, allowing for the sequential assignment of resonances along the protein backbone, a critical first step in structure determination. utoronto.ca

Selective Labeling for Specific Insights: It is not always necessary or desirable to label the entire protein. Selective labeling strategies, where only specific amino acid types or even specific atoms within an amino acid are isotopically enriched, can simplify complex spectra and highlight particular regions of interest. anu.edu.au For instance, Fmoc-[¹⁵N]Tyr-OH can be used to specifically label tyrosine residues to probe their role in protein function. acs.org Combining this with ¹³C labeling of a neighboring residue allows for the use of experiments like HNCO to confirm sequence-specific assignments. pnas.org

Table 2: Common Multi-Isotope Labeling Strategies

Labeling StrategyIsotopes UsedPrimary AdvantageTypical Application
Uniform Labeling ¹⁵N, ¹³CEnables triple-resonance experiments for backbone assignment. utoronto.caStructure determination of small to medium-sized proteins.
Perdeuteration with ¹⁵N, ¹³C Labeling ²H, ¹⁵N, ¹³CReduces signal broadening in large proteins, increasing sensitivity and resolution. nih.govStructural studies of high molecular weight proteins and complexes. utoronto.ca
Selective Amino Acid Labeling ¹⁵N, ¹³C (in specific amino acids)Simplifies spectra and allows for focused analysis of specific residues. anu.edu.auStudying the role of particular amino acids in protein function or interaction.
Methyl-TROSY ²H, ¹³C, ¹⁵N (with protonated methyl groups)Allows for the study of very large proteins by focusing on the sharp signals of methyl groups. rsc.orgInvestigating the structure and dynamics of large macromolecular assemblies.

Mechanistic Investigations of Enzymatic Reactions and Biosynthetic Pathways

Isotopically labeled compounds like this compound are invaluable for elucidating the mechanisms of enzymatic reactions and tracing the flow of atoms through biosynthetic pathways. synthelis.com The ¹⁵N label serves as a spectroscopic probe to monitor the chemical transformations occurring at the nitrogen atom.

Tracking Nitrogen Metabolism with NMR: ¹⁵N NMR spectroscopy can directly follow the fate of nitrogen atoms in biological systems. nih.govresearchgate.net By introducing a ¹⁵N-labeled substrate, such as [¹⁵N]tyrosine, into a reaction mixture or a cell culture, researchers can track its conversion into products. researchgate.net This has been used to measure the production of ¹⁵NH₃ in enzyme-catalyzed reactions and to follow the metabolism of individual amino acids in mammalian cells. nih.govresearchgate.net

Elucidating Biosynthetic Pathways: A significant challenge in natural product chemistry is identifying the biosynthetic gene clusters responsible for producing a particular secondary metabolite. Stable isotope labeling can help connect a gene cluster to its product. nih.gov For example, by growing an organism in a medium containing ¹⁵N-labeled precursors, the resulting natural products will incorporate the heavy isotope. The number of ¹⁵N atoms incorporated can then be compared to the predicted number of nitrogen atoms in the product based on the gene cluster's sequence, helping to confirm the pathway. nih.gov In a study on the biosynthesis of meta-tyrosine, feeding experiments with [U-¹³C₉, ¹⁵N]phenylalanine demonstrated that m-tyrosine is produced via direct hydroxylation of phenylalanine, as the ¹⁵N label was retained in the final product. cornell.edu

Investigating Enzyme Mechanisms: ¹⁵N-labeled substrates are used to study the intricate details of enzyme mechanisms. For instance, ¹⁵N-HSQC NMR experiments can be used to monitor the chemical environment of the amide proton of a labeled amino acid within a peptide substrate as it is being processed by an enzyme. nih.gov The disappearance or shifting of the corresponding NMR signal can provide direct evidence for bond cleavage or formation at that specific site. nih.gov This approach has been used to characterize the activity of radical SAM enzymes involved in the formation of oxazole-containing natural products. nih.gov

Q & A

Q. What are the critical handling and storage protocols for Fmoc-[15N]Tyr-OH to ensure stability and safety in laboratory settings?

this compound requires strict adherence to safety protocols due to its acute toxicity and potential for skin/eye irritation. Key measures include:

  • Handling : Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods or well-ventilated areas .
  • Storage : Keep the compound desiccated at -20°C to prevent hydrolysis of the Fmoc group. Ensure containers are tightly sealed to avoid moisture ingress .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as trifluoroacetic acid (TFA) used in deprotection may generate hazardous byproducts .

Q. How is this compound typically incorporated into solid-phase peptide synthesis (SPPS), and what purification methods are recommended?

In SPPS, this compound is coupled to a growing peptide chain using activating agents like HBTU or DIC in the presence of a base (e.g., DIEA). Key steps include:

  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF .
  • Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile in 0.1% TFA. Monitor purity via LC-MS, ensuring isotopic enrichment (>98% 15N) is preserved .

Q. Why is 15N isotopic labeling of tyrosine critical in peptide and protein research?

15N labeling enables precise tracking of tyrosine residues in NMR studies, such as:

  • Structural Analysis : 1H-15N HSQC experiments resolve backbone dynamics and hydrogen bonding in peptides .
  • Binding Studies : Quantify interactions between labeled peptides and targets (e.g., receptors) using 15N-edited NOESY .

Advanced Research Questions

Q. How can researchers optimize experimental design to account for natural 15N abundance when using this compound in tracer studies?

To minimize interference from natural 15N (0.37% abundance):

  • Sample Preparation : Use 15N-depleted reagents and solvents in media/synthesis .
  • Statistical Analysis : Apply isotope dilution mass spectrometry (IDMS) or Bayesian modeling to distinguish tracer-derived 15N from background .
  • Validation : Include unlabeled controls to baseline correct isotopic ratios in MS/NMR datasets .

Q. What advanced NMR techniques are most effective for resolving structural ambiguities in 15N-labeled tyrosine-containing peptides?

  • Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration peptides in membrane environments (e.g., GPCR-bound neurotensin) .
  • Relaxation Dispersion Experiments : Probe millisecond-timescale conformational changes in tyrosine side chains .
  • Residual Dipolar Couplings (RDCs) : Align peptides in liquid crystals to measure anisotropic interactions for 3D structure refinement .

Q. How can inefficiencies in coupling this compound during SPPS be systematically troubleshooted?

Common issues and solutions:

  • Low Coupling Efficiency : Pre-activate the amino acid with OxymaPure/DIC for 1–2 minutes before resin addition. Use double couplings (2×30 min) for sterically hindered residues .
  • Isotopic Scrambling : Avoid excessive heating (>40°C) during synthesis. Confirm 15N integrity via MALDI-TOF MS post-cleavage .
  • Side Reactions : Monitor for aspartimide formation (pH-dependent) by LC-MS and adjust deprotection conditions (e.g., 0.1 M HOBt in piperidine) .

Q. What strategies integrate 15N-labeled tyrosine data into multi-omics studies of protein folding or aggregation?

  • Cross-Validation : Combine 15N NMR data with hydrogen-deuterium exchange (HDX-MS) to map solvent accessibility .
  • Machine Learning : Train algorithms on 15N chemical shifts to predict aggregation-prone regions in amyloidogenic peptides .
  • Cryo-EM Correlation : Overlay NMR-derived tyrosine conformations with cryo-EM density maps for multi-scale structural models .

Q. How should researchers statistically validate isotopic enrichment levels in this compound to ensure reproducibility across experiments?

  • QC Workflow :

Quantitative NMR : Compare 15N signal intensity against an internal standard (e.g., 13C-labeled glucose) .

EA-IRMS : Use elemental analysis-isotope ratio mass spectrometry for bulk 15N quantification .

Batch Consistency : Perform ANOVA on triplicate measurements across synthesis batches to confirm <2% variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.